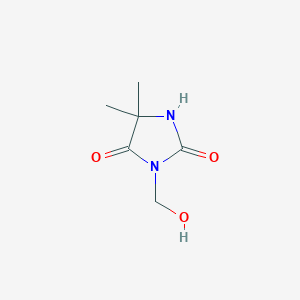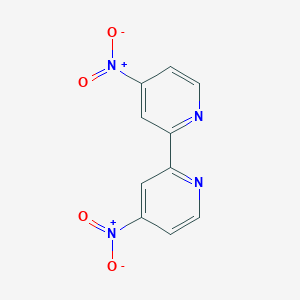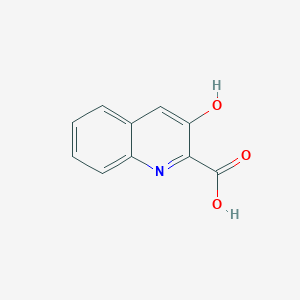
7-Methoxy-2,3,4,4a,5,6-hexahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
コレカルシフェロールは、別名コレカルシフェロールとも呼ばれ、ビタミンD3の一種です。それは骨の正常な成長と発達に不可欠であり、骨密度を維持するのに役立ちます。ビタミンD3は、体内でのカルシウムとリンの利用に必要です。 ホルモンとして作用し、腎臓によるカルシウムとリンの再吸収を増加させ、その結果、骨の代謝回転が増加します .
2. 製法
合成経路と反応条件: コレカルシフェロールは、皮膚に存在する7-デヒドロコレステロールから合成されます。 皮膚が太陽光からの紫外線B(UVB)放射にさらされると、7-デヒドロコレステロールはプレビタミンD3に変換され、その後、熱誘起異性化プロセスを経てコレカルシフェロールに変換されます .
工業生産方法: 工業的には、コレカルシフェロールは7-デヒドロコレステロールをUVB光で照射することによって製造されます。このプロセスには、コレカルシフェロールを分離するための精製工程が続きます。 その後、カプセル、錠剤、注射液などのさまざまな剤形に製剤化されます .
準備方法
Synthetic Routes and Reaction Conditions: Cholecalciferol is synthesized from 7-dehydrocholesterol, which is found in the skin. When the skin is exposed to ultraviolet B (UVB) radiation from sunlight, 7-dehydrocholesterol is converted to pre-vitamin D3, which is then converted to Cholecalciferol through a heat-induced isomerization process .
Industrial Production Methods: Industrially, Cholecalciferol is produced by irradiating 7-dehydrocholesterol with UVB light. This process is followed by purification steps to isolate Cholecalciferol. The compound is then formulated into various dosage forms such as capsules, tablets, and injectable solutions .
化学反応の分析
反応の種類: コレカルシフェロールは、水酸化および異性化を含むいくつかの種類の化学反応を受けます。
一般的な試薬と条件:
水酸化: この反応は、コレカルシフェロールが25-ヒドロキシコレカルシフェロール、続いてビタミンD3の活性型である1,25-ジヒドロキシコレカルシフェロールに変換される肝臓と腎臓で起こります。
主な生成物:
25-ヒドロキシコレカルシフェロール: 肝臓で生成されます。
1,25-ジヒドロキシコレカルシフェロール: 腎臓で生成され、ビタミンD3の生物学的に活性な形態です.
4. 科学研究の応用
コレカルシフェロールは、広範囲の科学研究の応用を持っています。
科学的研究の応用
Cholecalciferol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other Vitamin D analogs.
Biology: Studied for its role in calcium and phosphorus metabolism.
Medicine: Used in the prevention and treatment of Vitamin D deficiency, osteoporosis, and rickets.
Industry: Incorporated into dietary supplements and fortified foods to ensure adequate Vitamin D intake.
作用機序
コレカルシフェロールは、多くの身体組織に広く分布しているビタミンD受容体(VDR)に結合することで作用を発揮します。コレカルシフェロールによって活性化されると、VDRはカルシウムとリンの代謝、骨のミネラル化、骨の再構築に関与する標的遺伝子の転写を調節します。 この調節は、骨の恒常性と全体的な骨格の健康を維持するために不可欠です .
類似化合物:
エルゴカルシフェロール(ビタミンD2): 植物や菌類に由来する別の形態のビタミンDです。
カルシトリオール: ビタミンD3の活性型で、低カルシウム血症や骨疾患の治療に使用されます。
アルファカルシドール: ビタミンDの合成アナログで、骨粗鬆症や腎性骨異栄養症の管理に使用されます.
コレカルシフェロールのユニークさ: コレカルシフェロールは、エルゴカルシフェロールと比較して血清25-ヒドロキシビタミンDレベルを上昇させ、維持する高い効力を持っている点でユニークです。 骨の健康を維持し、骨折を予防する効果も高いです .
類似化合物との比較
Ergocalciferol (Vitamin D2): Another form of Vitamin D, derived from plant sources and fungi.
Calcitriol: The active form of Vitamin D3, used in the treatment of hypocalcemia and bone disorders.
Alfacalcidol: A synthetic analog of Vitamin D, used in the management of osteoporosis and renal osteodystrophy.
Uniqueness of Cholecalciferol: Cholecalciferol is unique in its high efficacy in raising and maintaining serum 25-hydroxyvitamin D levels compared to Ergocalciferol. It is also more effective in maintaining bone health and preventing fractures .
特性
CAS番号 |
19500-64-2 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC名 |
7-methoxy-2,3,4,4a,5,6-hexahydroquinoline |
InChI |
InChI=1S/C10H15NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h7-8H,2-6H2,1H3 |
InChIキー |
HGHRDNNQNNSXBR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NCCCC2CC1 |
正規SMILES |
COC1=CC2=NCCCC2CC1 |
同義語 |
2,3,4,4a,5,6-Hexahydro-7-methoxyquinoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Fluoro-3-methylbenzo[b]thiophene](/img/structure/B97868.png)


![5,7-Dimethyl-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)

![11-methylbenzo[c]acridine-7-carbaldehyde](/img/structure/B97878.png)




